molecular formula C14H30Si3 B14252228 2,3,4,5-Tetramethyl-1,1-bis(trimethylsilyl)-1H-silole CAS No. 170308-80-2

2,3,4,5-Tetramethyl-1,1-bis(trimethylsilyl)-1H-silole

Cat. No.: B14252228
CAS No.: 170308-80-2
M. Wt: 282.64 g/mol
InChI Key: KMPFTECIQLFMBW-UHFFFAOYSA-N
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Description

2,3,4,5-Tetramethyl-1,1-bis(trimethylsilyl)-1H-silole is an organosilicon compound characterized by its unique silole ring structure. Siloles are known for their interesting electronic properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetramethyl-1,1-bis(trimethylsilyl)-1H-silole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tetramethylsilane with a suitable silane precursor in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetramethyl-1,1-bis(trimethylsilyl)-1H-silole can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form siloxane derivatives.

    Reduction: Reduction reactions to modify the silole ring.

    Substitution: Substitution reactions where functional groups are replaced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane derivatives, while substitution reactions can introduce various functional groups into the silole ring.

Scientific Research Applications

2,3,4,5-Tetramethyl-1,1-bis(trimethylsilyl)-1H-silole has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of advanced materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug delivery systems.

    Industry: Utilized in the production of electronic materials and as a component in specialized coatings.

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetramethyl-1,1-bis(trimethylsilyl)-1H-silole involves its interaction with molecular targets through its silole ring structure. The electronic properties of the silole ring allow it to participate in various chemical reactions and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Tetramethylsilane: A simpler organosilicon compound with similar properties.

    Trimethylsilyl derivatives: Compounds with trimethylsilyl groups that exhibit similar reactivity.

Uniqueness

2,3,4,5-Tetramethyl-1,1-bis(trimethylsilyl)-1H-silole is unique due to its specific silole ring structure and the presence of multiple methyl and trimethylsilyl groups, which confer distinct electronic and chemical properties.

Properties

CAS No.

170308-80-2

Molecular Formula

C14H30Si3

Molecular Weight

282.64 g/mol

IUPAC Name

trimethyl-(2,3,4,5-tetramethyl-1-trimethylsilylsilol-1-yl)silane

InChI

InChI=1S/C14H30Si3/c1-11-12(2)14(4)17(13(11)3,15(5,6)7)16(8,9)10/h1-10H3

InChI Key

KMPFTECIQLFMBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C([Si](C(=C1C)C)([Si](C)(C)C)[Si](C)(C)C)C

Origin of Product

United States

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